Cas no 1245642-58-3 (5H-Pyrimido[4,5-d]azepine, 4-chloro-6,7,8,9-tetrahydro-, hydrochloride (1:1))

The compound 5H-Pyrimido[4,5-d]azepine, 4-chloro-6,7,8,9-tetrahydro-, hydrochloride (1:1) is a heterocyclic organic molecule featuring a fused pyrimidine-azepine core structure. Its chlorinated derivative enhances reactivity, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The hydrochloride salt form improves solubility and stability, facilitating handling and storage. This compound is particularly useful in the synthesis of bioactive molecules, including potential kinase inhibitors or CNS-targeting agents, due to its rigid yet modifiable scaffold. Its well-defined structure and purity ensure reproducibility in synthetic applications, supporting its use in drug discovery and development.
5H-Pyrimido[4,5-d]azepine, 4-chloro-6,7,8,9-tetrahydro-, hydrochloride (1:1) structure
1245642-58-3 structure
商品名:5H-Pyrimido[4,5-d]azepine, 4-chloro-6,7,8,9-tetrahydro-, hydrochloride (1:1)
CAS番号:1245642-58-3
MF:C8H11Cl2N3
メガワット:220.099039316177
CID:5797310

5H-Pyrimido[4,5-d]azepine, 4-chloro-6,7,8,9-tetrahydro-, hydrochloride (1:1) 化学的及び物理的性質

名前と識別子

    • 5H-Pyrimido[4,5-d]azepine, 4-chloro-6,7,8,9-tetrahydro-, hydrochloride (1:1)
    • 4-Chloro-5h,6h,7h,8h,9h-pyrimido[4,5-d]azepine hydrochloride
    • MDL: MFCD11043226
    • インチ: 1S/C8H10ClN3.ClH/c9-8-6-1-3-10-4-2-7(6)11-5-12-8;/h5,10H,1-4H2;1H
    • InChIKey: VTXAUOQJUYOUTQ-UHFFFAOYSA-N
    • ほほえんだ: ClC1N=CN=C2CCNCCC=12.Cl

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 0

5H-Pyrimido[4,5-d]azepine, 4-chloro-6,7,8,9-tetrahydro-, hydrochloride (1:1) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6739192-1.0g
4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine hydrochloride
1245642-58-3 91.0%
1.0g
$1485.0 2025-03-13
Enamine
EN300-6739192-0.5g
4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine hydrochloride
1245642-58-3 91.0%
0.5g
$1158.0 2025-03-13
Enamine
EN300-6739192-0.1g
4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine hydrochloride
1245642-58-3 91.0%
0.1g
$515.0 2025-03-13
1PlusChem
1P028MUA-2.5g
4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepinehydrochloride
1245642-58-3 91%
2.5g
$3662.00 2023-12-25
1PlusChem
1P028MUA-5g
4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepinehydrochloride
1245642-58-3 91%
5g
$5388.00 2023-12-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1328237-100mg
4-Chloro-5h,6h,7h,8h,9h-pyrimido[4,5-d]azepine hydrochloride
1245642-58-3 98%
100mg
¥12045.00 2024-08-09
1PlusChem
1P028MUA-250mg
4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepinehydrochloride
1245642-58-3 91%
250mg
$971.00 2023-12-25
1PlusChem
1P028MUA-500mg
4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepinehydrochloride
1245642-58-3 91%
500mg
$1494.00 2023-12-25
Enamine
EN300-6739192-5.0g
4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine hydrochloride
1245642-58-3 91.0%
5.0g
$4309.0 2025-03-13
Enamine
EN300-6739192-0.05g
4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine hydrochloride
1245642-58-3 91.0%
0.05g
$344.0 2025-03-13

5H-Pyrimido[4,5-d]azepine, 4-chloro-6,7,8,9-tetrahydro-, hydrochloride (1:1) 関連文献

5H-Pyrimido[4,5-d]azepine, 4-chloro-6,7,8,9-tetrahydro-, hydrochloride (1:1)に関する追加情報

Introduction to 5H-Pyrimido[4,5-d]azepine, 4-chloro-6,7,8,9-tetrahydro-, hydrochloride (1:1) (CAS No. 1245642-58-3)

5H-Pyrimido[4,5-d]azepine, 4-chloro-6,7,8,9-tetrahydro-, hydrochloride (1:1) (CAS No. 1245642-58-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of azepines and is characterized by its unique structural features and potential therapeutic applications. The compound's chemical structure includes a pyrimido[4,5-d]azepine core with a 4-chloro substitution and a tetrahydro configuration, further stabilized by a hydrochloride salt form.

The chemical structure of 5H-Pyrimido[4,5-d]azepine, 4-chloro-6,7,8,9-tetrahydro-, hydrochloride (1:1) is of particular interest due to its potential for modulating various biological processes. The presence of the chloro substituent at the 4-position and the tetrahydro configuration contribute to its unique pharmacological properties. These structural elements are crucial for its binding affinity to specific receptors and enzymes, making it a valuable candidate for drug development.

Recent research has highlighted the potential of 5H-Pyrimido[4,5-d]azepine, 4-chloro-6,7,8,9-tetrahydro-, hydrochloride (1:1) in several therapeutic areas. One notable area of focus is its activity as a neuroprotective agent. Studies have shown that this compound can effectively protect neurons from oxidative stress and neurotoxicity, which are common factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action involves the modulation of intracellular signaling pathways and the reduction of inflammation.

In addition to its neuroprotective properties, 5H-Pyrimido[4,5-d]azepine, 4-chloro-6,7,8,9-tetrahydro-, hydrochloride (1:1) has also been investigated for its antitumor activity. Preclinical studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific molecular targets involved in these effects are currently under investigation but are believed to include key regulatory proteins such as p53 and Bcl-2.

The pharmacokinetic properties of 5H-Pyrimido[4,5-d]azepine, 4-chloro-6,7,8,9-tetrahydro-, hydrochloride (1:1) have been extensively studied to optimize its therapeutic potential. Research has shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its oral bioavailability is moderate to high, making it suitable for oral administration in clinical settings. Furthermore, the compound has demonstrated low toxicity in animal models, which is a critical factor for its safety profile.

One of the key challenges in the development of 5H-Pyrimido[4,5-d]azepine, 4-chloro-6,7,8,9-tetrahydro-, hydrochloride (1:1) is optimizing its drug delivery methods. Various formulations have been explored to enhance its stability and bioavailability. For instance, nanoparticle-based delivery systems have shown promise in improving the solubility and targeted delivery of the compound to specific tissues or organs. These advancements are crucial for translating preclinical findings into effective clinical treatments.

The clinical trials involving 5H-Pyrimido[4,5-d]azepine, 4-chloro-6,7,8,9-tetrahydro-, hydrochloride (1:1) are currently in progress to evaluate its safety and efficacy in human subjects. Early-phase trials have reported promising results with manageable side effects. The primary endpoints of these trials include assessing the compound's ability to improve cognitive function in patients with neurodegenerative diseases and its efficacy in reducing tumor burden in cancer patients.

In conclusion, 5H-Pyrimido[4,5-d]azepine, 4-chloro-6,7,8,9-tetrahydro-, hydrochloride (1:1) (CAS No. 1245642-58-3) represents a promising candidate for the development of novel therapeutic agents. Its unique chemical structure and multifaceted biological activities make it an attractive target for further research and clinical evaluation. As ongoing studies continue to uncover new insights into its mechanisms of action and potential applications, this compound holds significant promise for addressing unmet medical needs in various disease areas.

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd